

Application Notes and Protocols for PSI-353661 in an HCV Replicon Assay

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Compound of Interest

Compound Name: PSI-353661

Cat. No.: B8382301

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Introduction

PSI-353661 is a phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate, designed for the treatment of Hepatitis C Virus (HCV) infection.[1] It acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[2][3] As a prodrug, **PSI-353661** is metabolized within cells to its active 5'-triphosphate form, PSI-352666.[4][5] This active metabolite functions as an alternative substrate for the NS5B polymerase, leading to the termination of RNA chain synthesis and thereby inhibiting viral replication. **PSI-353661** has demonstrated significant antiviral activity against multiple HCV genotypes, including 1a, 1b, and 2a, in cell-based replicon assays. It also maintains its potency against replicons containing the S282T mutation, a substitution known to confer resistance to other nucleoside analogs.

Data Presentation

The antiviral activity and cytotoxicity profile of **PSI-353661** have been evaluated in various HCV replicon systems. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of **PSI-353661** in HCV Replicon Assays

HCV Genotype/Replicon	EC50 (nM)	EC90 (nM)	Reference
Genotype 1b	3.0 ± 1.4	8.5	
Genotype 1b (Wild Type)	-	8	
Genotype 1b (S282T Mutant)	-	11	

EC50 (50% effective concentration) and EC90 (90% effective concentration) values represent the concentrations required to inhibit HCV RNA replication by 50% and 90%, respectively.

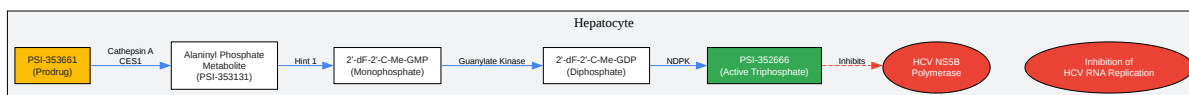
Table 2: Cytotoxicity Profile of **PSI-353661**

Cell Line	Incubation Time	IC50 (μM)	Reference
Huh7	8 days	> 80	
HepG2	8 days	> 80	
BxPC3	8 days	> 80	
CEM	8 days	> 80	

IC50 (50% inhibitory concentration) values represent the concentration at which 50% of cell growth is inhibited.

Metabolic Activation Pathway of **PSI-353661**

The following diagram illustrates the intracellular metabolic pathway that converts the **PSI-353661** prodrug into its active antiviral agent, PSI-352666.



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Caption: Metabolic activation of **PSI-353661** to its active triphosphate form.

Experimental Protocols

This section provides a detailed methodology for evaluating the antiviral activity of **PSI-353661** using a transient HCV subgenomic replicon assay with a luciferase reporter.

Materials and Reagents

- Cell Line: Huh-7.5.1 cells (or other highly permissive Huh-7 derived cell lines like Huh7-Lunet).
- HCV Replicon: A subgenomic HCV replicon plasmid containing a firefly luciferase reporter gene (e.g., genotype 1b Con1 strain).
- Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 1x non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Compound: **PSI-353661**, dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
- Reagents for In Vitro Transcription: T7 RNA polymerase kit (e.g., T7 MEGAScript, Ambion).
- RNA Purification Kit: (e.g., RNeasy Kit, Qiagen).
- Transfection Reagent: Electroporation cuvettes and an electroporator (e.g., Gene Pulser Xcell, Bio-Rad).

- Assay Plates: White, opaque 96-well cell culture plates.
- Luciferase Assay System: (e.g., Bright-Glo or ONE-Glo Luciferase Assay System, Promega).
- Luminometer: For measuring luciferase activity.
- Cytotoxicity Assay Kit: (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS), Promega).

Protocol: Transient Luciferase Reporter HCV Replicon Assay

Step 1: Preparation of HCV Replicon RNA

- Linearize the HCV replicon plasmid downstream of the 3' NTR using a suitable restriction enzyme.
- Purify the linearized DNA template.
- Synthesize HCV RNA in vitro from the linearized plasmid using a T7 RNA polymerase kit following the manufacturer's protocol.
- Purify the transcribed RNA using an RNA purification kit to remove unincorporated nucleotides and enzymes.
- Verify the integrity and concentration of the RNA using gel electrophoresis and spectrophotometry.

Step 2: Cell Preparation and Electroporation

- Culture Huh-7.5.1 cells in complete growth medium until they reach 70-80% confluency.
- Trypsinize the cells, wash with ice-cold, serum-free DMEM, and resuspend them at a concentration of 1×10^7 cells/mL in RNase-free PBS or electroporation buffer.
- Mix 10 μ g of the purified HCV replicon RNA with 400 μ L of the cell suspension.

- Transfer the mixture to a 4-mm gap electroporation cuvette and deliver a single pulse (e.g., 270 V, 950 μ F).
- Immediately after electroporation, transfer the cells to a tube containing 10-15 mL of pre-warmed complete growth medium and gently mix.

Step 3: Compound Treatment

- Prepare serial dilutions of **PSI-353661** in complete growth medium in a separate 96-well plate. The final DMSO concentration should be kept constant and low (e.g., $\leq 0.5\%$).
- Seed the electroporated cells into white, opaque 96-well plates at a density of 1×10^4 to 2×10^4 cells per well in 100 μ L of medium.
- Add 100 μ L of the diluted **PSI-353661** solutions to the appropriate wells. Include "no drug" (vehicle control) and "no cells" (background) controls.
- For cytotoxicity assessment, plate non-electroporated cells in a separate 96-well plate and treat with the same serial dilutions of **PSI-353661**.

Step 4: Incubation and Luciferase Assay

- Incubate the assay plates at 37°C in a 5% CO₂ incubator for 72 hours.
- After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature for 20-30 minutes.
- Add luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 μ L per well).
- Measure the luminescence signal using a plate-reading luminometer.

Step 5: Cytotoxicity Assay

- To the parallel cytotoxicity plate, add MTS reagent according to the manufacturer's protocol.
- Incubate for 1-4 hours at 37°C.

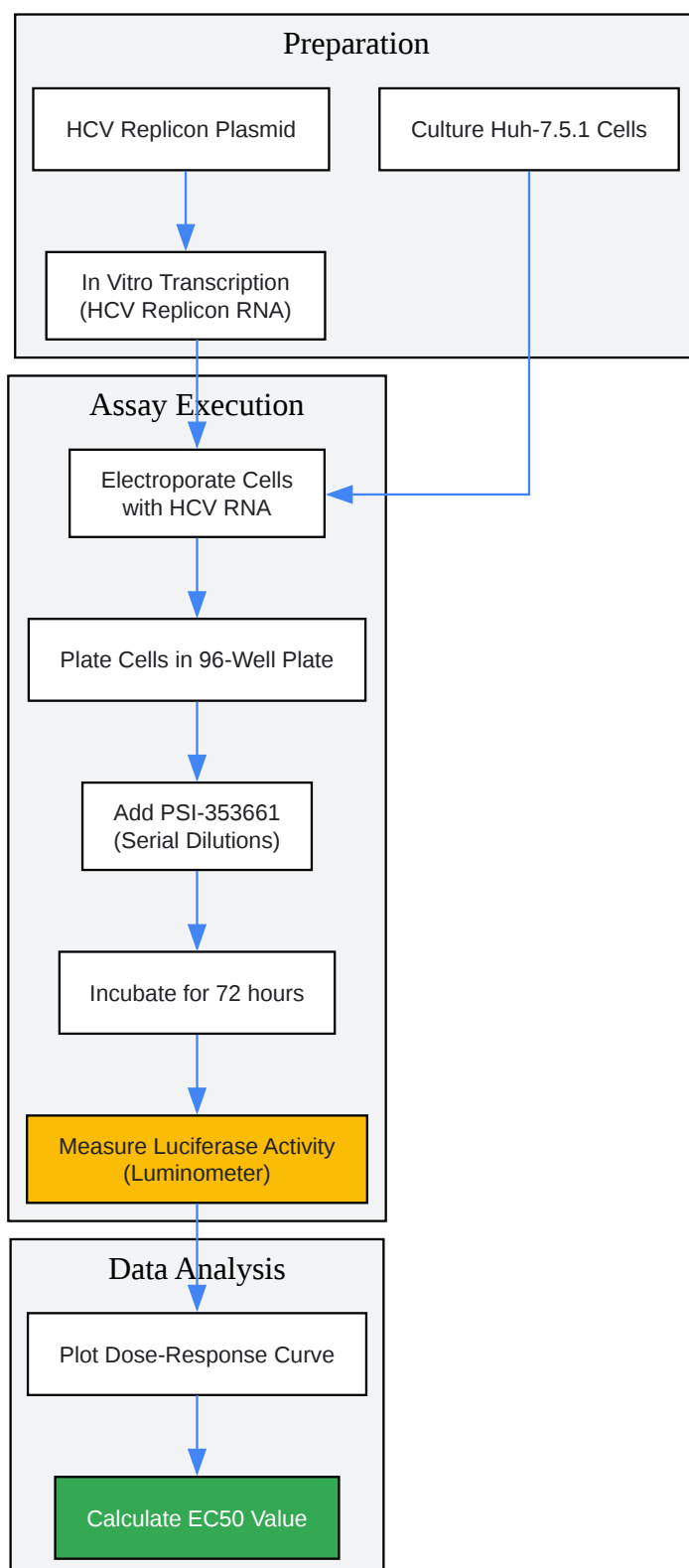
- Measure the absorbance at 490 nm using a plate reader.

Data Analysis

- Normalize Luciferase Data: Subtract the average background luminescence (from "no cells" wells) from all other readings.
- Calculate Percent Inhibition: Express the luminescence signal in treated wells as a percentage of the vehicle control wells.
 - $\text{Percent Inhibition} = 100 \times [1 - (\text{Signal_Treated} / \text{Signal_Vehicle})]$
- Determine EC50: Plot the percent inhibition against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to calculate the EC50 value.
- Determine IC50: Calculate the percentage of cell viability relative to the vehicle control for the cytotoxicity data. Plot this against the logarithm of the compound concentration to determine the IC50 value.
- Calculate Selectivity Index (SI): The SI is a measure of the compound's therapeutic window.
 - $\text{SI} = \text{IC50} / \text{EC50}$

Experimental Workflow Diagram

The following diagram provides a visual overview of the key steps in the HCV replicon assay.



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Caption: Workflow for determining the EC50 of **PSI-353661** in an HCV replicon assay.

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